molecular formula C8H11ClN2O B1530583 1-(2-Chloroacetyl)piperidine-4-carbonitrile CAS No. 1003320-12-4

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Cat. No. B1530583
M. Wt: 186.64 g/mol
InChI Key: XNCCMYNMRAAADM-UHFFFAOYSA-N
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Patent
US08642634B2

Procedure details

To a solution of 1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide (26.1 g, 0.10 mol) in N,N-dimethylformamide (35 mL) was added phosphorus oxychloride (18.8 g, 0.123 mol) dropwise over 30 minutes while allowing the temperature of the reaction mixture to rise to 37° C. The reaction mixture was heated at 55° C. for 1 h and then was slowly added to water (about 150 g) cooled with ice to maintain a temperature of about 10° C. The pH of the reaction mixture was adjusted to 5.5 with 50% NaOH aqueous solution. The mixture was extracted with dichloromethane (4×100 mL), and the combined extract was concentrated under reduced pressure to give 18.1 g of the title compound as a solid. This compound was of sufficient purity to use in subsequent reactions.
Name
1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][CH:8]([C:11]([NH:13]C(C)(C)C)=O)[CH2:7][CH2:6]1)=[O:4].P(Cl)(Cl)(Cl)=O.O.[OH-].[Na+]>CN(C)C=O>[Cl:1][CH2:2][C:3]([N:5]1[CH2:6][CH2:7][CH:8]([C:11]#[N:13])[CH2:9][CH2:10]1)=[O:4] |f:3.4|

Inputs

Step One
Name
1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide
Quantity
26.1 g
Type
reactant
Smiles
ClCC(=O)N1CCC(CC1)C(=O)NC(C)(C)C
Name
Quantity
18.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 37° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of about 10° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (4×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCC(CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.